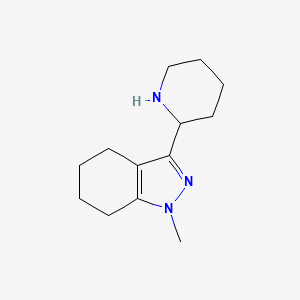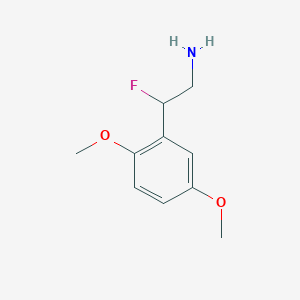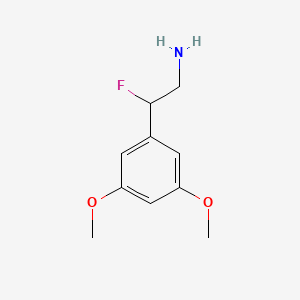
1-乙基-3-(吡啶-2-基)-1H-吡唑-5-甲醛
描述
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring. These rings are likely to influence the compound’s reactivity and other properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrazole and pyridine rings could influence its polarity and solubility .科学研究应用
抗菌活性
研究表明,吡唑甲醛化合物的衍生物,如 1-乙基-3-(吡啶-2-基)-1H-吡唑-5-甲醛,表现出抗菌特性。由 Hamed 等人 (2020) 进行的一项研究合成并表征了杂芳基吡唑衍生物,包括壳聚糖的席夫碱,并发现对多种细菌和真菌具有显着的抗菌活性。这意味着此类化合物在对抗微生物感染方面具有潜力。
新型化合物的合成
这些化合物还用于合成具有潜在药理活性的新型化学实体。例如,El-Naggar 等人 (2020) 描述了使用吡唑-4-甲醛作为合成一系列有效的 5α-还原酶和芳香化酶抑制剂的起始材料。这些发现突出了该化合物在创造新的治疗剂中的作用。
癌症研究
此外,吡唑甲醛衍生物正在癌症研究中进行探索。由 Alam 等人 (2017) 进行的一项研究设计并合成了新的吡啶和吡唑衍生物,对各种人类癌细胞系表现出中等至良好的细胞毒活性。这项研究表明这些化合物在开发新的抗癌药物方面的潜力。
作用机制
Target of Action
Pyrazoles and pyridines are known to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific biological target. For example, some pyrazole derivatives have been found to inhibit certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
Pyrazoles and pyridines can affect a variety of biochemical pathways depending on their specific targets. For instance, some pyrazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways .
未来方向
生化分析
Biochemical Properties
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their catalytic functions . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting or modulating their activity. Additionally, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function.
Cellular Effects
The effects of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation.
Molecular Mechanism
At the molecular level, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. The compound also acts as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways and signal transduction. By inhibiting these enzymes, it can modulate cellular processes such as energy production, cell growth, and differentiation. Furthermore, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Over time, it can undergo chemical transformations that may alter its biological activity. Long-term studies have shown that prolonged exposure to 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.
Metabolic Pathways
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and energy production within cells.
Transport and Distribution
Within cells and tissues, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments are influenced by its chemical properties and interactions with cellular components. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, its presence in the cytoplasm and mitochondria can influence cellular metabolism and energy production.
属性
IUPAC Name |
2-ethyl-5-pyridin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPWCEPEOJOGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1470379.png)

![4-{[2-(Aminooxy)ethyl]amino}benzonitrile](/img/structure/B1470381.png)
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470382.png)





![Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate](/img/structure/B1470395.png)
